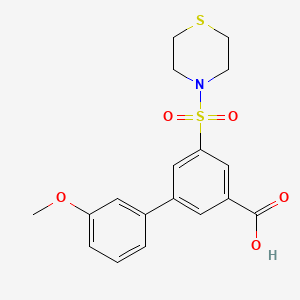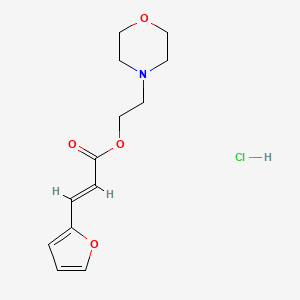![molecular formula C18H11F2N3 B5369438 3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5369438.png)
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (BPP) is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a pyrazolopyrimidine derivative that has been synthesized using various methods.
作用機序
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that mediate inflammation. This compound also inhibits the activity of MMP-2 and MMP-9, which are involved in cancer progression and metastasis. This compound has been found to inhibit the replication of the hepatitis C virus by blocking the activity of NS5B polymerase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to reduce the levels of viral RNA in cell culture models of hepatitis C virus infection.
実験室実験の利点と制限
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized using various methods. This compound has been extensively studied for its pharmacological properties, making it a well-characterized compound for research purposes. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can limit its bioavailability in animal models. This compound also has low oral bioavailability, which can limit its use in vivo.
将来の方向性
There are several future directions for the research of 3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine. One potential direction is the development of this compound analogs with improved pharmacological properties, such as increased solubility and oral bioavailability. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as arthritis and viral infections. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its pharmacological effects fully.
合成法
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine can be synthesized using various methods, including the reaction of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization using hydrazine hydrate and acetic acid. Another method involves the reaction of 4-fluoroacetophenone with ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The yield of this compound using these methods ranges from 50% to 70%.
科学的研究の応用
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the activity of various enzymes, including COX-2, MMP-2, and MMP-9, which are involved in inflammation and cancer progression. This compound has also been shown to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3/c19-14-5-1-12(2-6-14)16-11-22-23-17(9-10-21-18(16)23)13-3-7-15(20)8-4-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCCANJRYGITND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5369375.png)
![3-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5369380.png)
![2-{4-[(2-methylphenyl)thio]piperidin-1-yl}-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5369385.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B5369390.png)
![N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5369395.png)
![2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369403.png)
![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![2-(2-ethoxy-4-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5369431.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)
